D-Glucose 6-phosphate Dipotassium Salt Trihydrate

CAS No.:

Cat. No.: VC13831155

Molecular Formula: C6H17K2O12P

Molecular Weight: 390.36 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H17K2O12P |

|---|---|

| Molecular Weight | 390.36 g/mol |

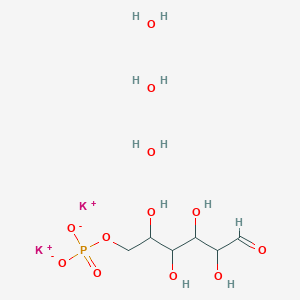

| IUPAC Name | dipotassium;(2,3,4,5-tetrahydroxy-6-oxohexyl) phosphate;trihydrate |

| Standard InChI | InChI=1S/C6H13O9P.2K.3H2O/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14;;;;;/h1,3-6,8-11H,2H2,(H2,12,13,14);;;3*1H2/q;2*+1;;;/p-2 |

| Standard InChI Key | YBBMJPSZNCLKQL-UHFFFAOYSA-L |

| SMILES | C(C(C(C(C(C=O)O)O)O)O)OP(=O)([O-])[O-].O.O.O.[K+].[K+] |

| Canonical SMILES | C(C(C(C(C(C=O)O)O)O)O)OP(=O)([O-])[O-].O.O.O.[K+].[K+] |

Introduction

Chemical and Physical Properties

Structural Characteristics

D-Glucose 6-phosphate dipotassium salt trihydrate is a white to off-white crystalline powder with high water solubility, attributed to the presence of two potassium ions . The trihydrate form incorporates three water molecules, yielding the molecular formula . Its structure includes a glucose molecule phosphorylated at the 6th carbon, forming a stable salt with potassium counterions .

Table 1: Key Chemical Properties

| Property | Value/Description | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 390.36 g/mol | |

| Solubility | Soluble in water | |

| Storage Conditions | -80°C for long-term stability | |

| CAS Number | 207727-36-4 (trihydrate) |

Biological Role in Metabolic Pathways

Glycolysis and Energy Production

As a key intermediate in glycolysis, D-glucose 6-phosphate dipotassium salt trihydrate facilitates the conversion of glucose to pyruvate, generating ATP . It enters the pathway after hexokinase phosphorylates glucose, a step regulated by feedback inhibition from elevated levels of the compound itself .

Pentose Phosphate Pathway

In the pentose phosphate pathway, this metabolite contributes to nucleotide synthesis by producing NADPH and ribose-5-phosphate . NADPH supports antioxidant defense systems, while ribose-5-phosphate is essential for DNA and RNA biosynthesis.

Regulatory Functions

The compound modulates enzyme activity, such as inhibiting hexokinase to prevent excessive glucose phosphorylation and phosphofructokinase to regulate glycolytic flux . These mechanisms ensure metabolic homeostasis under varying cellular conditions.

Synthesis and Production

The synthesis involves phosphorylating D-glucose using potassium phosphate salts in the presence of ATP or analogous phosphorylating agents. The reaction proceeds via nucleophilic attack on the γ-phosphate of ATP, catalyzed by hexokinase, followed by potassium salt formation to enhance stability and solubility.

Applications in Biochemical Research

Enzymatic Assays

This compound serves as a substrate for enzymes like glucose-6-phosphate dehydrogenase (G6PD), enabling kinetic studies and enzyme characterization . Its role in NADPH production is leveraged in assays measuring redox potential.

Metabolic Studies

Researchers use it to investigate flux through glycolysis and the pentose phosphate pathway, particularly in cancer cells that rely on these pathways for rapid proliferation .

Table 2: Stock Solution Preparation

Recent Research Findings

Pathogen Metabolism

Recent studies highlight the role of glucose-6-phosphate dehydrogenase (G6PD) in microbial metabolism, where pathogens utilize this enzyme to counteract oxidative stress. Inhibiting G6PD in pathogens like Plasmodium falciparum disrupts NADPH production, offering therapeutic potential.

Metabolic Disorders

Dysregulation of D-glucose 6-phosphate metabolism is linked to conditions like glycogen storage diseases and diabetes . Research focuses on modulating its levels to restore metabolic balance in these disorders.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume